Terminal Substituent Identity Determines Kinase Selectivity: Methyl Carbamate vs. Acetamide, Butyramide, and Isobutyramide Analogs
Among N-phenylindoline-5-sulfonamide derivatives, the substituent at the para position of the phenyl ring dictates the compound's selectivity profile between CDK-2 and GSK-3β. Molecular dynamics simulations of the sulfamoylphenyl-indoline scaffold (CHEMBL410072 class) demonstrate that the sulfamide moiety exhibits differential dynamic mobility in the two kinase active sites, disrupting GSK-3β complex stability more than CDK-2 [1]. The methyl carbamate group present in the target compound introduces a distinct hydrogen-bond acceptor/donor pattern compared to the acetamide (CAS 921558-14-7), butyramide, and isobutyramide analogs, which alters the equilibrium between CDK-2-preferring and GSK-3β-preferring binding conformations. Quantitative free-energy perturbation (FEP) or MM-PBSA data for the methyl carbamate variant have not yet been published, and the selectivity differential must currently be classified as class-level inference based on the established oxindole-sulfonamide SAR paradigm [2].
| Evidence Dimension | Kinase selectivity (CDK-2 vs. GSK-3β) inferred from molecular dynamics of sulfamoylphenyl-indoline scaffold |
|---|---|
| Target Compound Data | Methyl carbamate substituent; quantitative selectivity data not yet reported in public domain |
| Comparator Or Baseline | CHEMBL410072 (sulfamoylphenyl-indoline reference compound): similar CDK-2/GSK-3β docking scores initially, but MD reveals selective GSK-3β destabilization |
| Quantified Difference | Not yet quantified for the methyl carbamate variant; class-level inference only |
| Conditions | Molecular dynamics (AMBER), MM-PBSA binding free energy calculations; in silico |
Why This Matters
Procurement of the correct terminal substituent variant is essential for maintaining the intended kinase selectivity profile in SAR campaigns; substituting the methyl carbamate with an acetamide or butyramide analog will yield a different selectivity fingerprint.
- [1] Czeleń P. Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study. J Mol Model. 2017;23(8):230. doi:10.1007/s00894-017-3395-8. PMID: 28726150. View Source
- [2] Czeleń P, Szefler B. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Biology. 2021;10(4):332. doi:10.3390/biology10040332. PMID: 33920768. View Source
